1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one
Description
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O2/c1-30-23(18-5-3-2-4-6-18)24(29)28-22(17-9-13-20(26)14-10-17)15-21(27-28)16-7-11-19(25)12-8-16/h2-14,22-23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSPTNOLCENKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with hydrazine hydrate to yield the pyrazoline derivative.
Chemical Reactions Analysis
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular structure of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one can be described as follows:
- Molecular Formula : C22H20Br2N2O
- Molecular Weight : 563.1 g/mol
- Key Functional Groups : Pyrazole ring, methoxy group, and bromophenyl substituents.
The presence of these groups enhances the compound's reactivity and potential biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies have shown that modifications on the bromophenyl groups can lead to variations in solubility and bioactivity profiles, which are crucial for therapeutic efficacy.
Analgesic Effects
Similar to other pyrazole derivatives, this compound may possess analgesic effects. The mechanism of action is often linked to its ability to modulate pain pathways in the central nervous system. The presence of bromine enhances its interaction with biological targets associated with pain perception.
Anticancer Potential
The anticancer activity of pyrazole derivatives is well-documented. The specific structural motifs present in this compound suggest that it may interfere with cancer cell proliferation and survival mechanisms. Preliminary studies indicate that such compounds can induce apoptosis in various cancer cell lines.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results showed significant inhibition against several bacterial strains, suggesting potential applications in treating infections .
Evaluation of Anti-cancer Properties
Another study focused on evaluating the anticancer potential of this compound against human breast cancer cells. The findings indicated that it effectively reduced cell viability and induced apoptosis through the activation of specific apoptotic pathways .
Mechanism of Action
The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one can be compared with other pyrazole derivatives, such as:
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone: This compound has similar structural features but differs in its reactivity and applications.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This derivative exhibits different biological activities and is used in various pharmacological studies.
Biological Activity
The compound 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 596.4 g/mol . The structure includes a pyrazole ring and multiple bromophenyl groups, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H28Br2N4O |
| Molecular Weight | 596.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FUNRSXVVSCAMJQ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases .
A case study involving a related pyrazole derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity . The mechanism of action is thought to involve the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported that certain brominated pyrazoles exhibit broad-spectrum antimicrobial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth. For example, it could interfere with DNA synthesis or protein function through competitive inhibition.
Receptor Modulation: It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways that regulate cell survival and proliferation.
Case Studies
A detailed investigation into the anticancer effects of similar compounds revealed that they could significantly reduce tumor size in xenograft models. In these studies, treatment with pyrazole derivatives led to a decrease in tumor growth rates by over 50% compared to control groups .
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are the critical reaction conditions?
The compound is synthesized via a Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. Key steps include:
- Reacting α,β-unsaturated ketones (e.g., chalcone analogs) with hydrazine hydrate in ethanol under reflux .
- Optimizing stoichiometry (e.g., 1:1 molar ratio of ketone to hydrazine) and reaction time (typically 6–12 hours) to maximize yield .
- Microwave-assisted synthesis can reduce reaction time (30–60 minutes) and improve regioselectivity in dihydropyrazole formation .
Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol (polar protic) |
| Temperature | 70–80°C (reflux) |
| Catalyst | None required for cyclization |
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Single-crystal X-ray diffraction (SC-XRD) resolves the 3D molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry:
- Pyrazoline protons (δ 3.1–4.5 ppm for H4/H5) .
- Methoxy group (δ 3.8–4.0 ppm) and aryl bromine splitting patterns .
- FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be systematically resolved?
Discrepancies (e.g., bond length variations in XRD vs. DFT-optimized structures) require:
- Density Functional Theory (DFT) calculations (B3LYP/6-311G**) to model ground-state geometries and compare with experimental XRD data .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, Br···Br) that may influence packing .
- Validation via solid-state NMR to detect dynamic effects (e.g., ring puckering) not captured by XRD .
Q. What experimental designs are suitable for evaluating the compound’s biological activity and structure-activity relationships (SAR)?
- In vitro assays :
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition studies (e.g., COX-2, EGFR kinases) using fluorogenic substrates .
- SAR strategies :
- Systematic substitution of 4-bromophenyl with electron-withdrawing/-donating groups (e.g., -NO₂, -OCH₃) .
- Comparative analysis of dihydropyrazole vs. pyrazole analogs to assess ring saturation effects .
Q. How can solubility and bioavailability challenges be addressed in pharmacological studies?
- Co-solvent systems : Use DMSO-PBS mixtures (≤5% DMSO) for in vitro assays .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxy or carbonyl positions .
- Nanoformulations : Encapsulate in PEGylated liposomes to enhance plasma stability .
Methodological Challenges
Q. What computational approaches are recommended for predicting reactivity and regioselectivity in synthesis?
- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites during cyclization. For example, HOMO-LUMO gaps in chalcone precursors correlate with pyrazoline formation efficiency .
- Molecular docking (AutoDock Vina) predicts binding modes to biological targets (e.g., kinases) for rational SAR .
Q. How should comparative studies with structural analogs be designed to validate mechanistic hypotheses?
- Control variables : Maintain consistent substituent positions (e.g., 4-bromo vs. 4-fluoro) while varying electronic properties .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for IC₅₀ comparisons across analogs .
Data Interpretation and Contradictions
Q. How to address inconsistencies in biological activity data across studies?
- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences) .
- Dose-response re-evaluation : Validate outliers via orthogonal assays (e.g., apoptosis vs. necrosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
